molecular formula C27H20N2O2 B15251377 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone CAS No. 28141-00-6

1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone

Cat. No.: B15251377
CAS No.: 28141-00-6
M. Wt: 404.5 g/mol
InChI Key: WQNMFEKGZGXWQO-UHFFFAOYSA-N
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Description

1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 4-methylphenyl group and the other with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 4-methylaniline and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of high-performance dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the design of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: A precursor in the synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone.

    1-((4-Methylphenyl)amino)-9,10-anthraquinone: A similar compound with a different substitution pattern.

    1-Phenylamino-4-(phenylamino)anthraquinone: Lacks the 4-methyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both 4-methylphenyl and phenyl groups attached to the anthraquinone core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of specialized dyes and pigments.

Properties

CAS No.

28141-00-6

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-anilino-4-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C27H20N2O2/c1-17-11-13-19(14-12-17)29-23-16-15-22(28-18-7-3-2-4-8-18)24-25(23)27(31)21-10-6-5-9-20(21)26(24)30/h2-16,28-29H,1H3

InChI Key

WQNMFEKGZGXWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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